molecular formula C16H15N3O5S2 B2812997 methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251563-17-3

methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2812997
CAS No.: 1251563-17-3
M. Wt: 393.43
InChI Key: ZAUIMIPWHKQSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate features a pyrido[2,3-e][1,2,4]thiadiazine core modified with a 1,1-dioxide group, a 3-oxo moiety, a 4-(methylthio)phenyl substituent, and a methyl acetate side chain. This heterocyclic framework is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . Its structural complexity and functional groups make it a candidate for pharmaceutical development.

Properties

IUPAC Name

methyl 2-[4-(4-methylsulfanylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-24-14(20)10-18-16(21)19(11-5-7-12(25-2)8-6-11)15-13(26(18,22)23)4-3-9-17-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUIMIPWHKQSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrido[2,3-e][1,2,4]thiadiazine Core

4-(4-Fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ()
  • Key Differences :
    • Substituent: 4-Fluoro-3-methylphenyl vs. 4-(methylthio)phenyl in the target compound.
    • Functional Groups: Fluorine and methyl groups enhance electronegativity and steric hindrance compared to the lipophilic methylthio group.
4-(3-Methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide ()
  • Key Differences :
    • Substituent: 3-Methylphenyl vs. 4-(methylthio)phenyl.
    • Positional isomerism: Methyl at the meta position vs. methylthio at the para position.
  • Impact :
    • Para-substitution in the target compound may enhance steric interactions with enzyme active sites compared to meta-substituted analogs .
2-[4-(4-Methylphenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[...]acetamide ()
  • Key Differences :
    • Side Chain: Acetamide vs. methyl acetate in the target compound.
    • Substituent: 4-Methylphenyl vs. 4-(methylthio)phenyl.
  • Impact :
    • The acetamide group may improve hydrogen-bonding capacity, enhancing target affinity, while the methyl ester in the target compound could increase metabolic stability .

Heterocyclic Derivatives with Thioacetate Moieties

Methyl α-[(4-Oxoquinazolin-2-yl)thio]acetate Derivatives ()
  • Core Structure: Quinazolinone instead of pyridothiadiazine.
  • Key Similarity : Thioacetate side chain.
  • Impact: Quinazolinones are known for kinase inhibition, suggesting the thioacetate group may play a role in binding interactions. The pyridothiadiazine core in the target compound may offer distinct electronic properties due to the 1,1-dioxide group .
Ethyl 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetate ()
  • Key Differences: Quinazolinone core vs. pyridothiadiazine.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(4-Fluoro-3-methylphenyl) Analog Acetamide Analog
logP ~3.2 (estimated) ~2.8 ~2.5
Solubility (mg/mL) <0.1 (low aqueous solubility) <0.1 ~0.3 (improved by amide)
Metabolic Stability High (ester group) Moderate Low (amide hydrolysis)
  • Key Observations :
    • The methylthio group in the target compound contributes to higher lipophilicity, favoring passive diffusion but limiting solubility.
    • Ester groups generally resist hydrolysis better than amides, enhancing bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.